molecular formula C18H19N3O3 B14770783 3-[4-(5-Aminopent-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione

3-[4-(5-Aminopent-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione

Cat. No.: B14770783
M. Wt: 325.4 g/mol
InChI Key: CYOBFJDDKKEHGB-UHFFFAOYSA-N
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Description

3-[4-(5-Aminopent-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential therapeutic properties, particularly in the treatment of various cancers and blood disorders. It is a derivative of piperidine-2,6-dione and isoindolinone, which are both important scaffolds in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-Aminopent-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a substituted piperidine-2,6-dione with an isoindolinone derivative. The reaction typically requires a strong base, such as sodium hydride, and is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-Aminopent-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically produces an alcohol or amine .

Scientific Research Applications

3-[4-(5-Aminopent-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(5-Aminopent-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione involves its interaction with specific molecular targets. It is known to bind to ubiquitin E3 ligase cereblon, leading to the degradation of Ikaros transcription factors IKZF1 and IKZF3. This results in the modulation of immune responses and inhibition of tumor cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(5-Aminopent-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione is unique due to its specific structural features that confer distinct biological activities. Its ability to selectively degrade specific transcription factors makes it a valuable compound in targeted cancer therapy .

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

3-[7-(5-aminopent-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C18H19N3O3/c19-10-3-1-2-5-12-6-4-7-13-14(12)11-21(18(13)24)15-8-9-16(22)20-17(15)23/h4,6-7,15H,1,3,8-11,19H2,(H,20,22,23)

InChI Key

CYOBFJDDKKEHGB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCCN

Origin of Product

United States

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